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Compound of Interest

Compound Name: N-Boc-1,5-imino-D-glucitol

Cat. No.: B12284453 Get Quote

Iminosugars, a fascinating class of carbohydrate mimetics, have journeyed from botanical

curiosities to clinically approved therapeutics. Characterized by the substitution of the

endocyclic oxygen atom of a monosaccharide with a nitrogen atom, these compounds are

potent and selective inhibitors of a wide array of carbohydrate-processing enzymes, most

notably glycosidases and glycosyltransferases. Their ability to interfere with fundamental

biological processes has established them as crucial tools in glycobiology research and as

promising therapeutic agents for a diverse range of diseases, including metabolic disorders,

viral infections, and genetic diseases. This guide provides an in-depth exploration of the

discovery, history, and core scientific principles underlying iminosugar inhibitors.

The Dawn of Iminosugars: From Synthesis to
Discovery
The story of iminosugars began in the mid-1960s. In 1966, the first synthesis of an iminosugar

analog, 5-amino-5-deoxy-D-glucose, was reported by Professor H. Paulsen.[1] In a remarkable

coincidence of scientific discovery, the same compound was isolated from bacterial extracts

just a few months later by S. Inouye in Japan, who named it nojirimycin.[1][2] Initially,

nojirimycin was noted for its modest antibiotic properties.[1]

The true potential of this new class of compounds was unveiled a decade later. In 1976,

chemists at Bayer discovered that iminosugars were powerful inhibitors of glycosidases.[1] This

pivotal finding was quickly followed by the isolation of 1-deoxynojirimycin (DNJ) from the root
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barks of mulberry trees (Morus alba).[3] The realization that DNJ was a potent inhibitor of α-

glucosidases ignited a fervent search for similar compounds in nature.[4]

The 1980s marked a significant expansion of the iminosugar family with the discovery of

swainsonine, a mannose analogue, and castanospermine, another glucose analogue.[5] These

compounds exhibited promising anti-cancer and anti-viral activities, further broadening the

potential therapeutic applications of iminosugars.[5] To date, over 200 different iminosugars

have been identified from various plant and microbial sources.[5]

Mechanism of Action: Mimicking the Transition
State
The primary inhibitory mechanism of iminosugars lies in their structural mimicry of the natural

carbohydrate substrates of glycosidase enzymes. The nitrogen atom in the ring, being basic,

can be protonated at physiological pH. This positively charged nitrogen atom mimics the

electron-deficient oxocarbenium-ion character of the transition state that occurs during the

enzymatic cleavage of a glycosidic bond.[6] This mimicry allows the iminosugar to bind with

high affinity to the enzyme's active site, acting as a competitive inhibitor.[7]

Caption: Competitive inhibition of glycosidases by iminosugars.

Antiviral Activity: Targeting Host Glycoprotein
Processing
A critical mechanism, particularly for the antiviral effects of iminosugars, is the inhibition of host-

cell endoplasmic reticulum (ER) α-glucosidases I and II.[7][8] These enzymes are essential for

the proper folding of N-linked glycoproteins, including those of many enveloped viruses like

HIV, Dengue virus, and SARS-CoV-2.[8][9] By inhibiting these glucosidases, iminosugars

prevent the trimming of glucose residues from newly synthesized viral glycoproteins. This

disruption leads to misfolded proteins, which are retained in the ER and targeted for

degradation, ultimately reducing the secretion of infectious viral particles.[8][9]
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Caption: Iminosugar inhibition of the ER glycoprotein processing pathway.

Other Mechanisms
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Beyond glycosidase inhibition, iminosugars have been found to exert their effects through other

mechanisms:

Inhibition of Glycosyltransferases: N-butyl-deoxynojirimycin (NB-DNJ, Miglustat) inhibits

glucosylceramide synthase, the enzyme responsible for the first step in the biosynthesis of

most glycosphingolipids. This "substrate reduction therapy" is the basis for its use in

Gaucher disease.[2][10][11]

Pharmacological Chaperoning: Some iminosugars, such as 1-deoxygalactonojirimycin (DGJ,

Migalastat), can act as molecular chaperones. They bind to unstable mutant enzymes (e.g.,

α-galactosidase A in Fabry disease), assisting in their proper folding and trafficking, thereby

restoring partial enzyme activity.[11]

Key Experimental Protocols
The discovery and validation of iminosugar inhibitors rely on a systematic workflow involving

synthesis, enzymatic assays, and cellular or in vivo models.
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Caption: General workflow for the evaluation of iminosugar inhibitors.
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Detailed Methodology: α-Glucosidase Inhibition Assay
This assay is fundamental for screening iminosugars and quantifying their inhibitory potency.

Objective: To determine the concentration of an iminosugar inhibitor required to inhibit 50%

of α-glucosidase activity (IC₅₀).

Principle: The assay utilizes a chromogenic substrate, p-nitrophenyl α-D-glucopyranoside

(pNPG). α-glucosidase cleaves pNPG to release glucose and p-nitrophenol. The latter is a

yellow compound that absorbs light at 405 nm, and its quantity is directly proportional to

enzyme activity.[10]

Materials:

α-Glucosidase from Saccharomyces cerevisiae (yeast).

p-nitrophenyl α-D-glucopyranoside (pNPG).

Phosphate buffer (e.g., 100 mM, pH 6.8).

Iminosugar inhibitor stock solutions.

Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M) as a stop reagent.

96-well microplate and spectrophotometer.

Procedure:

In a 96-well plate, add 50 µL of phosphate buffer to each well.

Add 10 µL of varying concentrations of the iminosugar inhibitor to the test wells. Add 10 µL

of buffer to the control wells.

Add 20 µL of the α-glucosidase enzyme solution to all wells.

Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

Initiate the enzymatic reaction by adding 20 µL of the pNPG substrate solution to all wells.
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Incubate the plate at 37°C for 30 minutes.

Terminate the reaction by adding 50 µL of the Na₂CO₃ solution.

Measure the absorbance of each well at 405 nm using a microplate reader.

The percentage of inhibition is calculated using the formula: Inhibition (%) = [1 -

(A_sample / A_control)] * 100.

The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm

of the inhibitor concentration and fitting the data to a dose-response curve.[10]

Detailed Methodology: In Vitro Antiviral Assay (SARS-
CoV-2 Example)
This assay evaluates the ability of an iminosugar to inhibit viral replication in a host cell culture

system.

Objective: To determine the effective concentration of an iminosugar inhibitor that reduces

viral replication by 90% (EC₉₀).[10]

Principle: Susceptible host cells are treated with the iminosugar and then infected with the

virus. After an incubation period, the extent of viral replication is quantified.

Materials:

Host cell line (e.g., A549 cells expressing human ACE2 receptor for SARS-CoV-2).[10]

SARS-CoV-2 virus stock (e.g., Omicron BA.1 strain).[10]

Cell culture medium and supplements.

Iminosugar inhibitor stock solutions.

Reagents for quantifying viral replication (e.g., qRT-PCR primers/probes for viral RNA,

antibodies for viral proteins).

Procedure:
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Seed A549-ACE2 cells in 96-well plates and allow them to adhere overnight.

Remove the culture medium and add fresh medium containing serial dilutions of the

iminosugar inhibitor.

Incubate the cells with the inhibitor for a defined period (e.g., 2-4 hours).

Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).

Incubate the infected plates for 24-48 hours to allow for viral replication.

After incubation, quantify the viral load. This can be done by:

qRT-PCR: Lysing the cells, extracting total RNA, and performing quantitative reverse

transcription PCR to measure the amount of viral RNA.

Immunofluorescence: Fixing the cells, permeabilizing them, and using a specific

antibody against a viral protein (e.g., nucleocapsid) followed by a fluorescently labeled

secondary antibody to visualize and quantify infected cells.

The EC₉₀ value is calculated by plotting the percentage of viral inhibition against the

inhibitor concentration.[10][12] A parallel cytotoxicity assay is crucial to ensure the

observed antiviral effect is not due to cell death.

Quantitative Data Summary
The efficacy of iminosugar inhibitors is quantified by values such as IC₅₀ (for enzymes) and

EC₅₀/EC₉₀ (for cellular/antiviral activity).

Table 1: Inhibitory Activity of Selected Iminosugar Compounds
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Compound
Name

Abbreviation
Target
Enzyme/Virus

IC₅₀ / EC₅₀ /
EC₉₀

Reference

Deoxynojirimycin DNJ
Yeast α-

glucosidase
IC₅₀ > 1000 µM [10]

Miglitol
Rice α-

glucosidase
IC₅₀ = 0.05 µM [10]

Miglustat NB-DNJ
ER Glucosidase

II
IC₅₀ = 13 µM [10]

Miglustat NB-DNJ Hepatitis A Virus IC₅₀ = 32.13 µM [13]

UV-4

N-(9-

methoxynonyl)-

DNJ

Hepatitis A Virus IC₅₀ = 8.05 µM [13]

Compound 22
BCP-DNJ

derivative

SARS-CoV-2

(Omicron)
EC₉₀ = 3.83 µM [14]

Compound 77
SARS-CoV-2

(Omicron)
EC₉₀ = 1.94 µM [10][12]

From Bench to Bedside: Approved Iminosugar
Drugs
The extensive research into iminosugars has culminated in the approval of several drugs for

clinical use, validating their therapeutic potential.

Table 2: Clinically Approved Iminosugar-Based Drugs
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Drug Name
(Trade
Name)

Iminosugar
Core

Year
Approved

Primary
Indication

Mechanism
of Action

Reference

Miglitol

(Glyset®)

N-

hydroxyethyl-

DNJ

1996
Type 2

Diabetes

Inhibition of

intestinal α-

glucosidases,

delaying

carbohydrate

digestion.

[3][11]

Miglustat

(Zavesca®)
N-butyl-DNJ ~2002

Type 1

Gaucher

Disease,

Niemann-

Pick C

Disease

Substrate

reduction

therapy via

inhibition of

glucosylcera

mide

synthase.

[1][2][11]

Migalastat

(Galafold®)

1-

Deoxygalacto

nojirimycin

(DGJ)

~2016
Fabry

Disease

Pharmacologi

cal

chaperone;

stabilizes

mutant α-

galactosidase

A to restore

function.

[3]

Conclusion
The field of iminosugar inhibitors has evolved dramatically from the initial discovery of

nojirimycin. Grounded in the fundamental principle of transition-state mimicry, these

glycomimetics have proven to be versatile molecules capable of modulating key biological

pathways. Their journey from natural product isolates to rationally designed, clinically

successful drugs for diabetes and rare genetic diseases is a testament to the power of

glycobiology in modern medicine. With ongoing research into their efficacy against viral

pathogens, cancers, and other metabolic disorders, the horizon for iminosugar-based
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therapeutics continues to expand, promising novel treatments for some of the most challenging

human diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [The Genesis and Evolution of Iminosugar Inhibitors: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12284453#discovery-and-history-of-iminosugar-
inhibitors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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